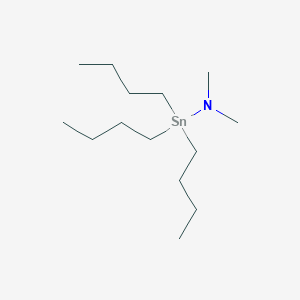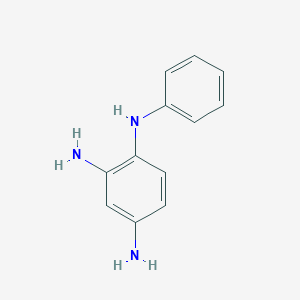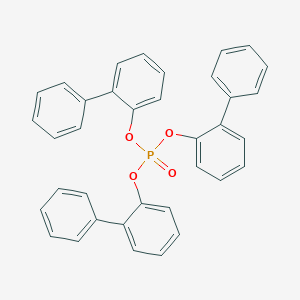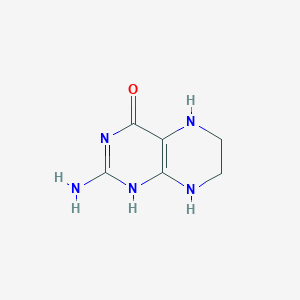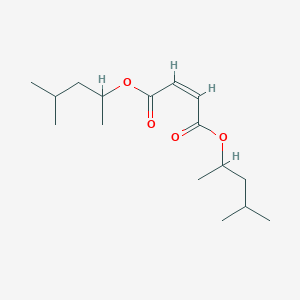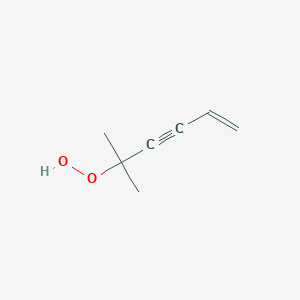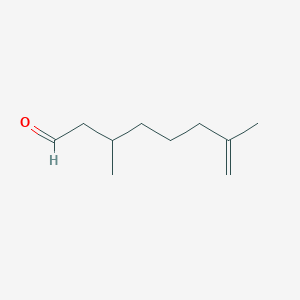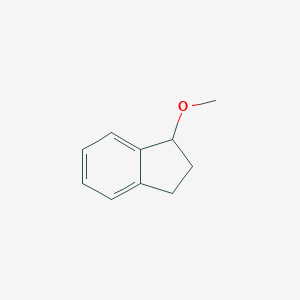
Trimethylphenylphosphonium iodide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trimethylphenylphosphonium iodide and its derivatives has been explored through various chemical pathways. For example, it has been synthesized through the reaction of alcohols with an excess of (cyanomethyl)trimethylphosphonium iodide, leading to nitriles with two more carbon atoms than present in the original alcohol. This process is simple and allows the phosphonium iodide to be stored for a long time at room temperature (Zaragoza, 2002).
Molecular Structure Analysis
The molecular structure of trimethylphenylphosphonium iodide has been determined through crystallography, revealing its crystalline form and molecular interactions. The compound crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit, featuring short C-H...I distances below the sum of the van der Waals radii, indicating significant molecular interactions (Schödel, Näther, & Bock, 1995).
Chemical Reactions and Properties
Trimethylphenylphosphonium iodide participates in several chemical reactions, including the conversion of alcohols to nitriles and the synthesis of unsymmetric thioethers from mixtures of thiols and primary aliphatic alcohols. This illustrates its versatility as a reagent in organic synthesis (Zaragoza, 2001).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The structures of trimethylphenylphosphonium iodide and its derivatives have been studied, revealing short C-H...I distances below the sum of the van der Waals radii, indicating potential applications in crystal engineering and materials science (Schödel, Näther, & Bock, 1995).
S-alkylation of Thiols : Trimethylphenylphosphonium iodide derivatives have been used for the intermolecular S-alkylation of thiols with alcohols, leading to the formation of unsymmetric thioethers. This represents an application in synthetic chemistry for producing thioethers, which are valuable in various chemical industries (Zaragoza, 2001).
Synthesis of Labeled Compounds : A method for synthesizing [14C]methylphosphonic difluoride using trimethylphenylphosphonium iodide has been developed. Such labeled compounds are crucial in medical and biological research for tracing and studying metabolic pathways (Bechtold & Dahl, 1985).
Conversion of Alcohols into Nitriles : This compound has been used for converting alcohols into nitriles with a two-carbon chain elongation, indicating its utility in organic synthesis for complex molecule construction (Zaragoza, 2002).
Synthesis of Meso-methylporphyrins : It has been applied in the synthesis of meso-methylporphyrins via triphenylporphyrinylmethylphosphonium iodides, demonstrating its role in porphyrin chemistry, which is fundamental to several biochemical and medical applications (Yashunsky, Ponomarev, & Arnold, 1996).
Study of Methyl Group Dynamics : Trimethylphenylphosphonium iodide has been studied using neutron scattering to understand the dynamics of methyl group reorientations, which is important for understanding molecular motion in solid-state physics (Bee, Jobic, & Sourisseau, 1985).
Preparation of Trimethylsilyl Iodide : It has been involved in the in situ preparation of trimethylsilyl iodide, a compound with diverse synthetic applications in organic chemistry (Seitz & Ferreira, 1980).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Trimethylphenylphosphonium iodide are not available, iodine-based compounds have untapped opportunities in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
Relevant Papers The papers retrieved provide information about iodine-based compounds and their applications . They highlight the potential of these compounds in various fields, including materials science .
Wirkmechanismus
Target of Action
Trimethylphenylphosphonium iodide is an organic compound It’s often used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic molecules depending on the specific reaction.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The specifics of these interactions would depend on the nature of the reaction and the other reactants involved.
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in a variety of chemical reactions, each of which could potentially involve different biochemical pathways .
Pharmacokinetics
As an organic compound used in synthesis, its bioavailability would likely depend on factors such as its chemical structure, the nature of the reaction it’s involved in, and the specific conditions under which the reaction takes place .
Result of Action
The molecular and cellular effects of Trimethylphenylphosphonium iodide’s action would depend on the specific reaction it’s involved in. As a reagent in organic synthesis, its primary effect would be the formation of new compounds .
Action Environment
The action, efficacy, and stability of Trimethylphenylphosphonium iodide can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions under which the reaction is carried out . It should be stored in a cool, dry place, away from fire and high temperatures .
Eigenschaften
IUPAC Name |
trimethyl(phenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14P.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLLUORERPKHEM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326795 | |
| Record name | trimethyl(phenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylphenylphosphonium iodide | |
CAS RN |
1005-21-6, 1006-01-5 | |
| Record name | trimethyl(phenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural studies on Trimethylphenylphosphonium iodide and its derivatives?
A1: The structural studies on Trimethylphenylphosphonium iodide and (p-dimethylaminophenyl)trimethylphosphonium iodide at 100K provide valuable insights into the influence of substituents on the trimethylphosphonium group []. Specifically, the research highlights the planar conformation of the amino group in the p-dimethylamino-substituted compound and the presence of short C-H...I distances in both structures, which are shorter than the sum of van der Waals radii. These findings contribute to a deeper understanding of the molecular geometry and potential intermolecular interactions of these compounds.
Q2: How is Trimethylphenylphosphonium iodide used to study mitochondria?
A2: Trimethylphenylphosphonium iodide, labeled with ¹⁴C, serves as a probe to estimate the protonmotive force (Δp) across the inner membrane of muscle mitochondria []. The distribution of this lipophilic cation across the membrane is influenced by the electrical potential, allowing researchers to calculate Δp based on its concentration gradient. This technique, combined with oxygen consumption measurements, provides valuable information about mitochondrial membrane potential and conductance, crucial parameters for understanding cellular energy production and overall mitochondrial function.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



